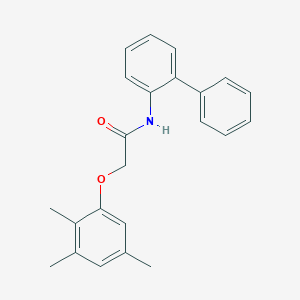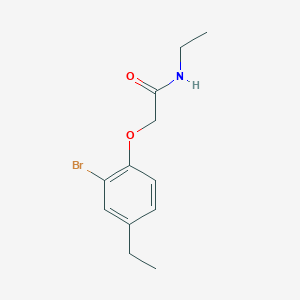![molecular formula C24H18Cl2N4OS2 B296743 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B296743.png)
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine, also known as DTPA-PTZ, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of phenothiazine derivatives and has been synthesized through various methods.
作用机制
The mechanism of action of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi.
实验室实验的优点和局限性
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has several advantages and limitations for lab experiments. One of the advantages is that this compound exhibits potent antimicrobial and anticancer activities, making it a potential candidate for drug development. However, one of the limitations is that the mechanism of action of this compound is not fully understood, making it difficult to study its effects in detail.
未来方向
There are several future directions for research on 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine. One of the directions is to investigate the potential of this compound in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in detail to better understand its therapeutic effects. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
合成方法
The synthesis of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been achieved through several methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate to form 2,4-dichlorophenylacrylic acid ethyl ester. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl-3-(1H-1,2,4-triazol-3-yl)thiourea. The final step involves the reaction of the previous compound with phenothiazine-10-carboxylic acid to form this compound.
科学研究应用
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits antimicrobial, antifungal, and anticancer activities. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C24H18Cl2N4OS2 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC 名称 |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H18Cl2N4OS2/c1-2-29-23(16-12-11-15(25)13-17(16)26)27-28-24(29)32-14-22(31)30-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)30/h3-13H,2,14H2,1H3 |
InChI 键 |
SDVODAGRBCZIKD-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)

![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)



